Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone

Chemical identity Building block authentication Constitutional isomer differentiation

Medicinal chemistry teams require specific piperazinyl-azetidinyl scaffolds to avoid regioisomeric contamination in MAGL inhibitor development. This compact, Fsp3-rich fragment (MW 223.31) offers a free piperazine NH for direct N-functionalization. - **Key Feature:** Unambiguous connectivity (cyclobutylcarbonyl on azetidine N) vs. constitutional isomers - **Application:** Parallel synthesis (alkylation/acylation) or fragment-based screening (Rule of Three compliant) - **Supply:** Analytical purity 97-98%, ideal for reference standards or library generation

Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
Cat. No. B13638094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone
Molecular FormulaC12H21N3O
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CC(C2)N3CCNCC3
InChIInChI=1S/C12H21N3O/c16-12(10-2-1-3-10)15-8-11(9-15)14-6-4-13-5-7-14/h10-11,13H,1-9H2
InChIKeySELREFQYNWHKLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone Overview


Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone (CAS 1478827-29-0) is a synthetic small molecule (C12H21N3O, MW 223.31) that integrates a cyclobutyl ketone, a 3-substituted azetidine, and a piperazine moiety into a single, compact scaffold. It is classified as an organic building block and research intermediate, supplied by multiple vendors at analytical purities of 97–98% . The compound belongs to the broader chemotype of piperazinyl–azetidinyl methanones, a scaffold that has been extensively explored in medicinal chemistry programs—most notably as monoacylglycerol lipase (MAGL) inhibitors (e.g., JNJ-42226314) and in JAK kinase inhibitor patents [1][2].

1
Unambiguous regioisomer identity

InChIKey-confirmed connectivity places cyclobutylcarbonyl on azetidine N1, critical for MAGL inhibitor SAR.

2
Free piperazine NH diversification handle

Unsubstituted piperazine enables late-stage N-functionalization for parallel library synthesis.

3
High Fsp³ scaffold for lead optimization

Calculated Fsp³ ≈0.83 supports escape from flatland strategies in fragment-based drug discovery.

Structural Uniqueness of Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone


Generic substitution among piperazinyl–azetidinyl methanone building blocks is precluded by the specific connectivity of the cyclobutyl carbonyl group to the azetidine nitrogen, combined with the unsubstituted piperazine at the azetidine 3-position. The closest available analogs differ in at least one critical structural feature: Cyclobutyl(piperazin-1-yl)methanone (CAS 64579-67-5) lacks the azetidine spacer entirely ; (4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone (CAS 1489897-91-7) reverses the attachment, placing the cyclobutylcarbonyl on the piperazine rather than the azetidine ring ; and 1-(azetidine-3-carbonyl)-4-cyclobutylpiperazine (CAS 1238877-84-3) inverts the carbonyl orientation . These constitutional isomers and truncation analogs present distinct hydrogen-bonding vectors, basicity profiles, and steric environments that directly affect receptor pharmacophore complementarity and lead optimization trajectories [1].

Truncation analog lacks azetidine spacer

Cyclobutyl(piperazin-1-yl)methanone (CAS 64579-67-5) removes the azetidine ring, altering hydrogen-bond vectors and basicity profiles. Direct replacement may shift receptor complementarity.

Regioisomer reverses carbonyl attachment

(4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone (CAS 1489897-91-7) places the cyclobutylcarbonyl on piperazine, creating a distinct connectivity that changes pharmacophore geometry.

Inverted carbonyl orientation blocks NH handle

1-(Azetidine-3-carbonyl)-4-cyclobutylpiperazine (CAS 1238877-84-3) inverts the carbonyl, occupies the piperazine NH, and eliminates the free diversification site required for library synthesis.

Quantitative Evidence for Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone


InChIKey Identity vs. Constitutional Isomers

Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone is uniquely identified by InChIKey SELREFQYNWHKLM-UHFFFAOYSA-N, confirming the specific connectivity in which the cyclobutylcarbonyl group is attached to the azetidine nitrogen (position 1) and the piperazine is attached to the azetidine at position 3 . This is distinct from the constitutional isomer (4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone (CAS 1489897-91-7), where the cyclobutylcarbonyl group is attached to the piperazine nitrogen rather than the azetidine . The two compounds share the same molecular formula (C12H21N3O) and molecular weight (223.31) but differ in connectivity, making InChIKey-based identity confirmation essential for procurement when synthetic route fidelity depends on a specific regioisomer.

InChIKey Identity
Head-to-head
SELREFQYNWHKLM-UHFFFAOYSA-N
cyclobutylcarbonyl on azetidine N1
vs
Constitutional isomer (CAS 1489897-91-7)
cyclobutylcarbonyl on piperazine
Reported identity context. InChIKey-based procurement avoids regioisomeric mismatch in SAR studies.
Confirm identity via vendor CoA; HPLC/NMR may not distinguish without reference.
Chemical identity Building block authentication Constitutional isomer differentiation

Commercial Purity vs. Truncation Analog

Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone is commercially available from multiple suppliers with a minimum purity specification of 97% (AKSci ) or 98% (Leyan , Moldb ). In contrast, the closest commercially available truncation analog—Cyclobutyl(piperazin-1-yl)methanone (CAS 64579-67-5), which lacks the azetidine ring—is supplied at a lower minimum purity of 95% . This purity differential reflects the additional synthetic purification steps required for the more complex azetidine-containing scaffold and provides users with higher confidence in downstream reaction reproducibility when using the target compound as a synthetic intermediate.

Commercial Purity
Head-to-head
97–98%
multi-vendor minimum
vs
95%
truncation analog minimum
Reported purity differential may reduce repurification needs in multi-step syntheses.
Purity based on supplier CoA; verify by HPLC before use.
Supply chain Building block procurement Chemical purity

Fsp3-Enriched Scaffold vs. Flat Aromatic Analogs

Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone incorporates three distinct saturated ring systems (cyclobutyl, azetidine, piperazine) into a single scaffold, yielding a calculated fraction of sp3-hybridized carbons (Fsp3) of approximately 0.83 [1]. This value substantially exceeds that of the extensively characterized MAGL lead JNJ-42226314 ([1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone), which contains multiple aromatic/heteroaromatic rings and possesses a lower Fsp3 [2]. An elevated Fsp3 correlates with improved aqueous solubility, reduced promiscuity, and higher clinical success rates in drug discovery programs, making the target compound a privileged starting scaffold for fragment-based or structure-based lead generation that aims to maximize three-dimensional character.

Fsp³ Enrichment
Class-level inference
≈0.83 fraction sp³ (10/12 carbons)
Supports fragment-based lead generation targeting three-dimensional chemical space.
Calculated from molecular formula; property benefits class-level, require experimental confirmation.
Medicinal chemistry Fraction sp3 (Fsp3) Lead optimization

Piperazine NH as a Diversification Handle

The target compound contains a free (unsubstituted) piperazine NH, providing a reactive handle for N-alkylation, N-acylation, N-sulfonylation, or reductive amination chemistry . This contrasts with N-substituted piperazine analogs such as 1-(azetidine-3-carbonyl)-4-cyclobutylpiperazine (CAS 1238877-84-3), where the piperazine nitrogen distal to the azetidine is already occupied by a cyclobutyl substituent, eliminating that vector for diversification . In a medicinal chemistry context, the presence of a free NH enables rapid parallel library synthesis through late-stage functionalization of a common intermediate, a key advantage in structure–activity relationship (SAR) exploration that is not offered by N-alkyl congeners.

NH Diversification Handle
Head-to-head
Free piperazine NH present
vs
N-alkyl congener: both piperazine N substituted, no free NH
Enables late-stage parallel library synthesis from a common intermediate.
Reactivity context assumed from general amine chemistry; validate in target solvent system.
Parallel synthesis Library enumeration Piperazine functionalization

Research and Industrial Applications of Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone


MAGL Inhibitor SAR Intermediate

Medicinal chemistry teams exploring monoacylglycerol lipase (MAGL) inhibition using piperazinyl–azetidinyl amide scaffolds require the specific connectivity where the cyclobutylcarbonyl group is attached to the azetidine nitrogen. The target compound, with its unambiguous InChIKey (SELREFQYNWHKLM-UHFFFAOYSA-N) and free piperazine NH , serves as a key intermediate that can be directly elaborated via N-acylation with diverse carboxylic acid or sulfonyl chloride building blocks to generate focused MAGL inhibitor libraries, without the risk of regioisomeric contamination that would arise from procuring constitutional isomers.

Fsp3-Enriched Fragment Library Member

Fragment-based drug discovery (FBDD) initiatives seeking to populate screening libraries with highly saturated, three-dimensional scaffolds can deploy Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone as a fragment. With an Fsp3 of approximately 0.83, MW of 223.31, and compliance with the Rule of Three for fragment-like properties, it is well-suited for primary fragment screens via NMR, SPR, or X-ray crystallography [1]. Its three-dimensional character, compared to flatter aromatic fragments, increases the probability of identifying novel binding modes.

Parallel Library Synthesis via NH Functionalization

The unsubstituted piperazine NH in Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone enables its use as a common intermediate for parallel synthesis. Researchers can subject a single batch of this intermediate (97–98% purity ) to diverse N-functionalization reactions—alkylation with alkyl halides, acylation with acid chlorides, sulfonylation, or reductive amination with aldehydes—to rapidly generate arrays of analogs for broad biological profiling. This strategy is significantly more efficient than synthesizing each N-substituted analog de novo.

Analytical Reference Standard for Isomer Differentiation

Because Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone shares its molecular formula (C12H21N3O) and nominal mass (223.31) with its constitutional isomer (4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone , it serves as an essential reference standard for developing HPLC, LC-MS, or NMR methods capable of distinguishing these regioisomers. Analytical chemistry groups supporting medicinal chemistry programs can use the pure compound to establish retention time markers and spectral fingerprints, ensuring unambiguous identity confirmation in reaction monitoring and quality control workflows.

Application
Selection Property
Validation Focus
MAGL inhibitor SAR intermediate
Azetidine-N acyl connectivity, free piperazine NH
Regioisomer identity confirmation via InChIKey/CoA; library diversification efficiency
Fsp³-enriched fragment library member
High Fsp³ (≈0.83), rule-of-three compliance
Fragment screening fitness (NMR/SPR/X-ray); solubility assessment
Parallel library synthesis via NH functionalization
Unsubstituted piperazine NH; 97–98% purity
N-functionalization scope and product purity; reaction condition optimization
Analytical reference for isomer differentiation
Constitutional isomer distinction; identical MF/MW but different connectivity
Retention time / spectral fingerprint reproducibility; method development for regioisomer separation
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